

Spectroscopic Characterization of Isonicotinoyl Chloride Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Isonicotinoyl chloride*
hydrochloride

Cat. No.: *B048175*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **isonicotinoyl chloride hydrochloride**, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

Isonicotinoyl chloride hydrochloride is the hydrochloride salt of isonicotinoyl chloride. It is a white to off-white crystalline solid that is reactive and moisture-sensitive.^[1] It is commonly used in the synthesis of various pharmaceutical compounds, including antitubercular agents.^{[1][2]}

Molecular Formula: $C_6H_5Cl_2NO$ ^{[3][4]} Molecular Weight: 178.02 g/mol ^{[4][5]} CAS Number: 39178-35-3^{[3][4]}

Spectroscopic Data

The following tables summarize the key spectroscopic data for **isonicotinoyl chloride hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **isonicotinoyl chloride hydrochloride** provide characteristic signals for the pyridine ring protons and carbons.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.9	Doublet	Not specified	H2, H6
~8.0	Doublet	Not specified	H3, H5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~165	C=O
~152	C2, C6
~142	C4
~128	C3, C5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **isonicotinoyl chloride hydrochloride** shows characteristic absorption bands for the carbonyl group and the pyridine ring.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1750 - 1850	Strong	C=O stretch (acid chloride)
~1600	Medium	C=C/C=N stretch (pyridine ring)
~1400 - 1500	Medium	C-H bend
~3000 - 3100	Weak	C-H stretch (aromatic)
~2400 - 2800	Broad	N-H stretch (hydrochloride)

Note: The peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **isonicotinoyl chloride hydrochloride**, high-resolution mass spectrometry (HRMS) provides a precise mass measurement.

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₆ H ₅ Cl ₂ NO
Exact Mass	176.9748 u
Monoisotopic Mass	176.9748192 Da

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters should be optimized for the particular spectrometer being used.

NMR Spectroscopy

¹H and ¹³C NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **isonicotinoyl chloride hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical due to the compound's reactivity.
- Instrument Setup:
 - Use a standard 5 mm NMR tube.
 - Acquire spectra on a 300 MHz or higher field NMR spectrometer.
 - Reference the chemical shifts to the residual solvent peak. For DMSO-d₆, the ¹H reference is at 2.50 ppm and the ¹³C reference is at 39.52 ppm.[\[4\]](#)[\[6\]](#)
- Data Acquisition:
 - For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR:

- Sample Preparation: Place a small amount of the solid **isonicotinoyl chloride hydrochloride** directly onto the ATR crystal.
- Instrument Setup:
 - Ensure the ATR crystal is clean before and after use.
 - Apply consistent pressure to the sample using the instrument's pressure clamp.
- Data Acquisition:
 - Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - Acquire a background spectrum of the empty ATR crystal before running the sample.

Potassium Bromide (KBr) Pellet:

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **isonicotinoyl chloride hydrochloride** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Instrument Setup:
 - Place the KBr pellet in the sample holder of the IR spectrometer.
- Data Acquisition:
 - Collect the spectrum over the mid-IR range.
 - A background spectrum should be collected with an empty sample holder.

Mass Spectrometry

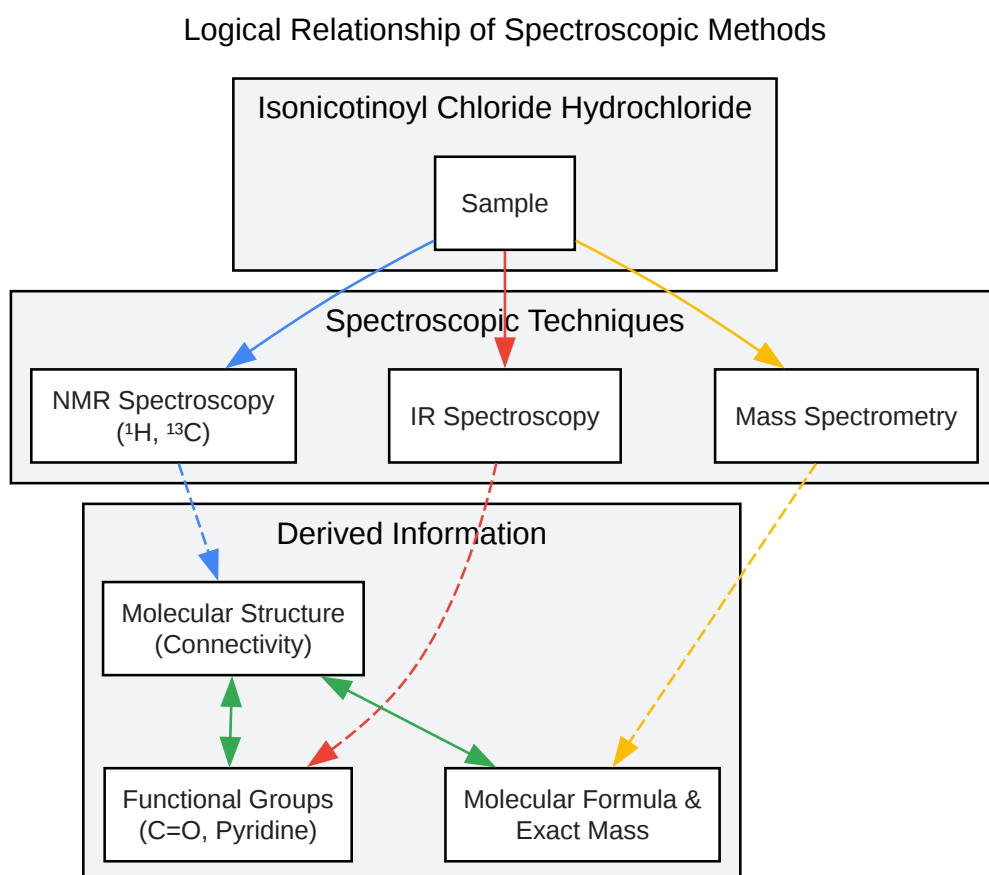
High-Resolution Mass Spectrometry (HRMS):

- Sample Preparation: Prepare a dilute solution of **isonicotinoyl chloride hydrochloride** in a suitable solvent (e.g., methanol, acetonitrile).
- Ionization Method: Electrospray ionization (ESI) is a common technique for this type of compound.
- Instrument Setup:
 - Infuse the sample solution into the mass spectrometer.
 - Operate the mass spectrometer in positive ion mode.
- Data Acquisition:
 - Acquire the mass spectrum over an appropriate m/z range.

- Use a known calibration standard to ensure high mass accuracy.

Visualizations

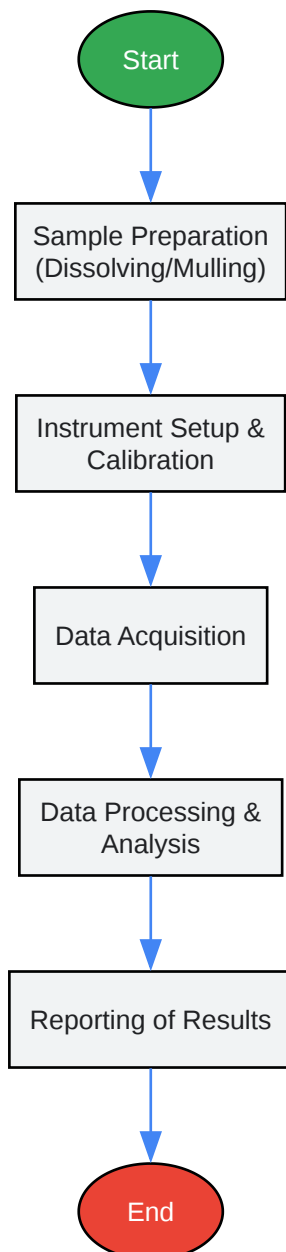
The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for sample characterization.



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Caption: Logical flow from sample to spectroscopic technique and derived information.

General Experimental Workflow for Spectroscopic Analysis



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